molecular formula C13H30N2 B2665989 (2-Aminopropyl)dipentylamine CAS No. 869945-05-1

(2-Aminopropyl)dipentylamine

Cat. No.: B2665989
CAS No.: 869945-05-1
M. Wt: 214.397
InChI Key: IVAGSJOVCSYTCE-UHFFFAOYSA-N
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Description

(2-Aminopropyl)dipentylamine is an organic compound with the molecular formula C₁₃H₃₀N₂ It is a derivative of dipentylamine, where an aminopropyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminopropyl)dipentylamine typically involves the reaction of dipentylamine with a suitable aminopropylating agent. One common method is the reductive amination of dipentylamine with 2-aminopropanol in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Aminopropyl)dipentylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Amino oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2-Aminopropyl)dipentylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2-Aminopropyl)dipentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes or binding pockets of receptors, modulating their activity. This interaction can lead to changes in the biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Dipentylamine: The parent compound without the aminopropyl group.

    (2-Aminopropyl)diethylamine: A similar compound with shorter alkyl chains.

    (2-Aminopropyl)dibutylamine: A compound with intermediate-length alkyl chains.

Uniqueness

(2-Aminopropyl)dipentylamine is unique due to the presence of the aminopropyl group, which imparts specific chemical properties and reactivity. The longer alkyl chains in dipentylamine also contribute to its distinct physical and chemical characteristics, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

1-N,1-N-dipentylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30N2/c1-4-6-8-10-15(12-13(3)14)11-9-7-5-2/h13H,4-12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAGSJOVCSYTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)CC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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